N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
Description
N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and a methylsulfamoyl group
Properties
IUPAC Name |
N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5S/c1-10(23-13-6-4-5-12(17)7-13)9-19-16(20)14-8-15(24-11(14)2)25(21,22)18-3/h4-8,10,18H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEBPTATNIGYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)NC)C(=O)NCC(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 3-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-furan intermediate.
Attachment of the propyl chain: The chlorophenoxy-furan intermediate is then reacted with 1-bromo-2-propanol under basic conditions to introduce the propyl chain.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with methylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenoxy derivatives.
Scientific Research Applications
N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenoxy)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
- N-[2-(4-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
- N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(ethylsulfamoyl)furan-3-carboxamide
Uniqueness
N-[2-(3-chlorophenoxy)propyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
